molecular formula C22H21N3O2S B12756451 Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide CAS No. 126006-78-8

Acetic acid, ((1,1'-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12756451
CAS No.: 126006-78-8
M. Wt: 391.5 g/mol
InChI Key: NJGNDFIUBDTNOX-UHFFFAOYSA-N
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Description

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines biphenyl, acetic acid, and hydrazide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps. One common method includes the reaction of 4-biphenylol with acetic anhydride to form the acetic acid derivative. This intermediate is then reacted with 4-methylphenyl isothiocyanate to introduce the thioxomethyl group. Finally, the hydrazide functionality is introduced through the reaction with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.

    Substitution: The biphenyl and acetic acid moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted biphenyl derivatives.

Scientific Research Applications

Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The thioxomethyl group plays a crucial role in these interactions, often forming covalent bonds with active site residues. Additionally, the biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-chlorophenyl)amino)thioxomethyl)hydrazide
  • Acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-nitrophenyl)amino)thioxomethyl)hydrazide

Uniqueness

The uniqueness of acetic acid, ((1,1’-biphenyl)-4-yloxy)-, 2-(((4-methylphenyl)amino)thioxomethyl)hydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

CAS No.

126006-78-8

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[[2-(4-phenylphenoxy)acetyl]amino]thiourea

InChI

InChI=1S/C22H21N3O2S/c1-16-7-11-19(12-8-16)23-22(28)25-24-21(26)15-27-20-13-9-18(10-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,24,26)(H2,23,25,28)

InChI Key

NJGNDFIUBDTNOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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